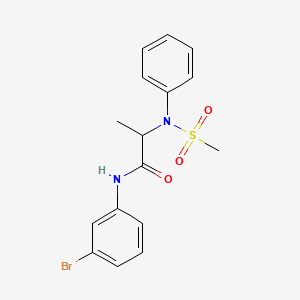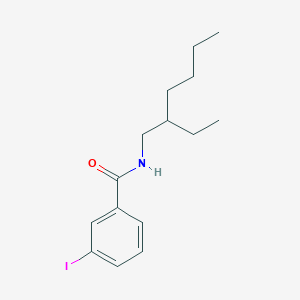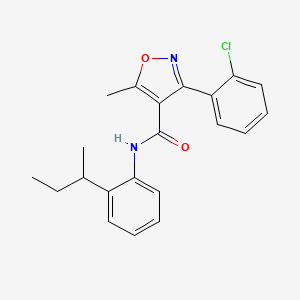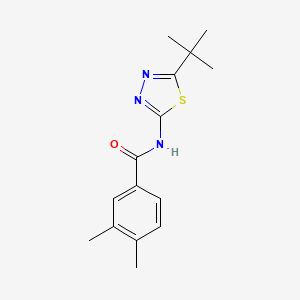![molecular formula C21H21ClN2O5 B3976668 4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B3976668.png)
4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
Vue d'ensemble
Description
4-[5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H21ClN2O5 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.1138995 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of this compound is the aryl hydrocarbon receptor (AhR) . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity . It plays a significant role in tumor-associated macrophage (TAM) function in pancreatic ductal adenocarcinoma (PDAC) .
Mode of Action
The compound interacts with its target, the AhR, in a unique way. Instead, the AhR activity in macrophages is dependent on Lactobacillus metabolizing dietary tryptophan to indoles . This interaction leads to high AhR activity in TAMs .
Biochemical Pathways
The compound affects the biochemical pathways involving AhR and tryptophan metabolism. The AhR activity in macrophages is dependent on the metabolization of dietary tryptophan to indoles by Lactobacillus . This process influences the function of TAMs in PDAC .
Result of Action
The activation of AhR by this compound leads to an increase in intra-tumoral frequencies of IFNγ+CD8+ T cells . Deletion of Ahr in myeloid cells or pharmacologic inhibition of AhR reduces PDAC growth and improves the efficacy of immune checkpoint blockade .
Action Environment
The action of this compound is influenced by environmental factors, particularly diet. Removal of dietary tryptophan reduces TAM AhR activity and promotes intra-tumoral accumulation of TNFα+IFNγ+CD8+ T cells . Conversely, provision of dietary indoles blocks this effect . In patients with PDAC, high AHR expression is associated with rapid disease progression and mortality, as well as with an immune-suppressive TAM phenotype .
Propriétés
IUPAC Name |
4-[3-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O5/c1-28-18-8-5-14(11-19(18)29-2)16-12-17(13-3-6-15(22)7-4-13)24(23-16)20(25)9-10-21(26)27/h3-8,11,17H,9-10,12H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQQLXDZKSPAHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Cl)C(=O)CCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[({5-[(diethylamino)sulfonyl]-2-methoxyphenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3976586.png)

![N-[3-(dipropylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B3976610.png)

![N,N-diethyl-4-methoxy-3-{[(4-methoxyphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3976635.png)
![1-(4-tert-butylbenzoyl)-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3976636.png)
![1-allyl-3-[2-(4-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3976638.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B3976655.png)
![N-[4-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3976663.png)


![2-[(4-chlorophenyl)thio]-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B3976689.png)
![6-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3976691.png)

